Methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride is an organic compound with the molecular formula C10H14ClNO3. It is a derivative of phenylalanine, an essential amino acid, and is recognized for its unique structural properties, which make it valuable in various chemical and pharmaceutical applications. The compound features a hydroxyl group, an amino group, and a phenyl ring, contributing to its reactivity and biological activity .
This compound is utilized in biological research to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its structure allows it to serve as a model for understanding the behavior of similar molecules in biological systems. Moreover, derivatives of methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride are being explored for their potential therapeutic effects, particularly in modulating neurotransmitter activity and treating neurological disorders .
The synthesis of methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride typically involves several steps:
Methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride has diverse applications:
The interactions of methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride with biological targets are significant for its biological activity. The hydroxyl and amino groups facilitate hydrogen bonding and other non-covalent interactions with enzymes and receptors, modulating their activity effectively. Understanding these interactions helps elucidate its potential therapeutic roles .
Methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride shares similarities with several related compounds. Here are some notable examples:
Compound Name | Molecular Formula | CAS Number | Similarity |
---|---|---|---|
Methyl 2-amino-3-phenylpropanoate hydrochloride | C10H14ClNO2 | 5619-07-8 | 1.00 |
(R)-Methyl 2-amino-3-phenylpropanoate hydrochloride | C10H14ClNO2 | 7524-50-7 | 1.00 |
(S)-Methyl 2-amino-3-phenylpropanoate | C10H13NO2 | 2577-90-4 | 0.98 |
Ethyl (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoate Hydrochloride | C11H15ClN O3 | 257947-33-4 | Unique |
These compounds exhibit structural similarities but differ in their functional groups or stereochemistry, which can influence their biological activities and applications .